- Multisubstituted benzo[b]furans through a copper- and/or palladium-catalyzed assembly and functionalization process, Tetrahedron, 2013, 69(7), 1857-1871
Cas no 92-03-5 (3-bromo-1,1'-biphenyl-4-ol)
3-bromo-1,1'-biphenyl-4-ol Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Biphenyl]-4-ol,3-bromo-
- 3-Bromo[1,1'-biphenyl]-4-ol
- 3-Bromo-4-hydroxydiphenyl
- 2-bromo-4-phenyl-pheno
- 2-BROMO-4-PHENYLPHENOL
- 371
- 3-Brom-4-hydroxy-biphenyl
- 3-bromo-4-biphenylo
- 3-bromo-4-hydroxybiphenyl
- 3-bromo-biphenyl-4-ol
- AKOS BBB
- AKOS BC-3149
- dowicide5
- o-bromo-p-phenylphenol
- 3-Bromo[1,1′-biphenyl]-4-ol (ACI)
- 4-Biphenylol, 3-bromo- (8CI)
- Phenol, 2-bromo-4-phenyl- (6CI, 7CI)
- 3-Bromobiphenyl-4-ol
- NSC 8074
- 3-Bromo-[1,1'-biphenyl]-4-ol
- SCHEMBL1371332
- CS-0070364
- EU-0033422
- NSC8074
- 4-BIPHENYLOL, 3-BROMO-
- NSC-8074
- Phenol, 2-bromo-4-phenyl-
- UNII-0IO5R7XS20
- F0345-0560
- SR-01000388846
- SR-01000388846-1
- MFCD00053297
- E76514
- 3-Bromo-[1,1 inverted exclamation mark -biphenyl]-4-ol
- SY305418
- 2-Bromo-4-phenyl-phenol
- EN300-235704
- CCG-103084
- 3-Bromo(1,1'-biphenyl)-4-ol
- BROMO-4-PHENYLPHENOL, 2-
- HMS1369I07
- EINECS 202-119-5
- (1,1'-Biphenyl)-4-ol, 3-bromo-
- 0IO5R7XS20
- ChemDiv2_000183
- 2- Bromo-4-phenyl-phenol
- AKOS000274318
- [1, 3-bromo-
- Dowicide 5
- NS00041386
- AH-034/32461004
- Q27236829
- STL065873
- BS-50634
- 3-Bromo[1,1'-biphenyl]-4-ol, AldrichCPR
- 92-03-5
- DTXSID30165671
- DTXCID1088162
- AI3-00145
- 3-bromo-1,1'-biphenyl-4-ol
-
- MDL: MFCD00053297
- Inchi: 1S/C12H9BrO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H
- InChI Key: DZGMMVYPLBTLRQ-UHFFFAOYSA-N
- SMILES: BrC1C(O)=CC=C(C2C=CC=CC=2)C=1
Computed Properties
- Exact Mass: 247.98400
- Monoisotopic Mass: 247.98368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23000
- LogP: 3.82170
3-bromo-1,1'-biphenyl-4-ol Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
3-bromo-1,1'-biphenyl-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B751313-25mg |
2-Bromo-4-Phenylphenol |
92-03-5 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B751313-50mg |
2-Bromo-4-Phenylphenol |
92-03-5 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B751313-250mg |
2-Bromo-4-Phenylphenol |
92-03-5 | 250mg |
$ 160.00 | 2022-06-06 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01847-1g |
3-Bromo-[1,1'-biphenyl]-4-ol |
92-03-5 | - | 1g |
¥2788.0 | 2024-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024164-1g |
3-Bromo[1,1'-biphenyl]-4-ol |
92-03-5 | 1g |
3770CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024164-500mg |
3-Bromo[1,1'-biphenyl]-4-ol |
92-03-5 | 500mg |
2453CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024164-500mg |
3-bromo-1,1'-biphenyl-4-ol |
92-03-5 | 500mg |
2453.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH652-1g |
3-bromo-1,1'-biphenyl-4-ol |
92-03-5 | 98+% | 1g |
359.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH652-200mg |
3-bromo-1,1'-biphenyl-4-ol |
92-03-5 | 98+% | 200mg |
128.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH652-50mg |
3-bromo-1,1'-biphenyl-4-ol |
92-03-5 | 98+% | 50mg |
55.0CNY | 2021-07-13 |
3-bromo-1,1'-biphenyl-4-ol Production Method
Production Method 1
Production Method 2
- 2,5,7-Trisubstituted benzo[b]furans through a copper- and/or palladium-catalyzed assembly and functionalization process, Tetrahedron Letters, 2011, 52(40), 5149-5152
Production Method 3
- A Three-Phase Four-Component Coupling Reaction: Selective Synthesis of o-Chloro Benzoates by KCl, Arynes, CO2, and Chloroalkanes, Organic Letters, 2019, 21(2), 345-349
Production Method 4
Production Method 5
Production Method 6
1.2 12 h, 20 °C
- Suzuki-Miyaura cross coupling reactions with phenoldiazonium salts, Organic & Biomolecular Chemistry, 2011, 9(13), 4914-4920
Production Method 7
Production Method 8
- Organic electroluminescent materials and devices, United States, , ,
Production Method 9
- The syntheses and characterization of three novel macrocyclic polyether ligands and some of their alkaline metal complexes, Iranian Journal of Chemistry & Chemical Engineering, 2008, 27(4), 21-28
Production Method 10
- Preparation of fused heterocyclic compounds for OLEDs, China, , ,
Production Method 11
Production Method 12
- Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimides, Beilstein Journal of Organic Chemistry, 2022, 18, 999-1008
Production Method 13
- Organic light emitting compounds and its device, Korea, , ,
Production Method 14
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, rt
- Polymer fixed palladium catalyst, its manufacturing method, and reaction, Japan, , ,
Production Method 15
Production Method 16
Production Method 17
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 5 - 6
- One-step hydroxylation of aryl and heteroaryl fluorides using mechanochemistry, Green Chemistry, 2022, 24(4), 1469-1473
Production Method 18
Production Method 19
- Copper-mediated 1,2-bis(trifluoromethylation) of arynes, Chemical Science, 2018, 9(47), 8871-8875
Production Method 20
- Reversible formation of aryloxenium ions from the corresponding quinols under acidic conditions, Journal of Physical Organic Chemistry, 2012, 25(12), 1236-1242
3-bromo-1,1'-biphenyl-4-ol Raw materials
- Phenylboronic acid
- Borate(1-),tetrafluoro-
- 2-Bromo-4-iodophenol
- Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-4-yl ester
- Potassium phenyltrifluoroborate
- 3-Bromo-4-Fluorobiphenyl
- 2-Bromoiodobenzene
- 2,5-Cyclohexadien-1-one, 4-hydroxy-4-phenyl-
- 4-(tert-butyldimethylsiloxy)phenyl boronic acid
- 4-Hydroxybiphenyl
3-bromo-1,1'-biphenyl-4-ol Preparation Products
3-bromo-1,1'-biphenyl-4-ol Suppliers
3-bromo-1,1'-biphenyl-4-ol Related Literature
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 3-bromo-1,1'-biphenyl-4-ol
Comprehensive Overview of [1,1'-Biphenyl]-4-ol,3-bromo- (CAS No. 92-03-5)
[1,1'-Biphenyl]-4-ol,3-bromo- (CAS No. 92-03-5), also known as 3-Bromo-4-hydroxybiphenyl, is a brominated derivative of biphenyl that has garnered significant attention in organic synthesis and material science. This compound features a hydroxyl group at the para position and a bromine atom at the meta position of one phenyl ring, making it a versatile intermediate for pharmaceuticals, agrochemicals, and advanced materials. Its unique structural properties contribute to its reactivity, enabling diverse functionalization pathways that align with current trends in green chemistry and sustainable synthesis.
The growing demand for halogenated aromatic compounds like [1,1'-Biphenyl]-4-ol,3-bromo- is driven by their applications in OLED materials, liquid crystal displays (LCDs), and pharmaceutical intermediates. Researchers are particularly interested in its role in developing non-toxic flame retardants, a hot topic due to increasing environmental regulations. The compound's ability to undergo Suzuki coupling and Ullmann reactions further enhances its utility in creating complex molecular architectures for drug discovery programs targeting cancer and neurological disorders.
From a synthetic perspective, 92-03-5 serves as a critical building block for cross-coupling reactions, a technique widely discussed in AI-assisted retrosynthesis platforms. Its bromine atom acts as an excellent leaving group, facilitating C-C bond formation under mild conditions—a key consideration for energy-efficient processes. Recent studies highlight its potential in metal-organic frameworks (MOFs), where its rigid biphenyl core contributes to porosity control, addressing the global need for improved gas storage materials and carbon capture technologies.
The 3-bromo-4-hydroxybiphenyl market reflects broader trends in specialty chemicals, with manufacturers optimizing routes to minimize hazardous byproducts. Analytical techniques like HPLC-MS and NMR spectroscopy ensure high purity (>98%), meeting stringent requirements for electronic-grade chemicals. Environmental concerns have spurred interest in biocatalytic bromination methods, positioning this compound at the intersection of white biotechnology and traditional organic synthesis.
In material science, the planar structure of [1,1'-Biphenyl]-4-ol,3-bromo- enables π-stacking interactions crucial for organic semiconductors. This property aligns with the booming flexible electronics sector, where researchers explore its derivatives for organic thin-film transistors (OTFTs). The compound's thermal stability (decomposition >250°C) makes it suitable for high-performance polymers, particularly in heat-resistant coatings for aerospace applications—a trending search topic in engineering forums.
Regulatory aspects of 92-03-5 comply with REACH and FDA guidelines for industrial use, though proper personal protective equipment (PPE) is recommended during handling. The scientific community continues to investigate its structure-activity relationships, particularly in designing selective enzyme inhibitors. With patent analysis revealing growing IP activity in Asia-Pacific markets, this compound remains strategically important for fine chemical supply chains worldwide.
Emerging applications include its use as a precursor for fluorescent probes in bioimaging, capitalizing on the biphenyl scaffold's photostability. The compound's logP value (~3.2) suggests favorable membrane permeability, sparking interest in BBB-penetrating drugs—a frequently searched term in medicinal chemistry databases. As industries prioritize circular economy principles, recovery and recycling methods for brominated intermediates like this are gaining traction in process chemistry literature.
Recent advancements in continuous flow chemistry have improved the scalability of [1,1'-Biphenyl]-4-ol,3-bromo- production, reducing solvent waste by 40-60% compared to batch processes—a compelling selling point for ESG-conscious investors. The compound's crystallographic data (monoclinic P21/c space group) provides valuable insights for computational chemistry models, supporting the development of AI-predicted synthetic routes that dominate current research discussions.
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